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Compound of Interest

Compound Name: 1-(2-Furylmethyl)piperidin-4-one

CAS No.: 41661-55-6

Cat. No.: B1337091

Get Quote

Executive Summary & Chemical Profile
1-(2-Furylmethyl)piperidin-4-one (often abbreviated as N-Furanyl-4-Piperidone) is a

heterocyclic intermediate. Its analysis is complicated by two factors: the basicity of the tertiary

amine and the oxidative sensitivity of the furan ring.

Unlike simple piperidines, the furan moiety introduces electron-rich aromaticity that can lead to

polymerization or ring-opening under harsh acidic conditions. Therefore, sample preparation

must avoid strong mineral acids and prolonged exposure to light.[1]
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Parameter Value Analytical Implication

CAS Number 41661-55-6
Primary identifier for regulatory

databases.

Formula C₁₀H₁₃NO₂
Monoisotopic Mass: 179.09

Da.[1]

Molecular Weight 179.22 g/mol
Volatile enough for GC without

derivatization.

pKa (Calc.) ~8.5 (Piperidine N)

Requires alkaline pH (>10) for

liquid-liquid extraction (LLE)

efficiency.

Solubility
MeOH, EtOAc, DCM,

Acetonitrile

Soluble in polar organic

solvents; limited water

solubility as free base.[1]

Stability Light/Air Sensitive

Furan ring subject to photo-

oxidation; store samples in

amber vials.

Analytical Strategy: The "Dual-Stream" Approach
As a Senior Scientist, I recommend a dual-stream approach depending on your limit of

quantification (LOQ) requirements:

GC-MS (Electron Impact): Best for purity assessment of bulk precursor or profiling impurities

in seized drug samples. It provides structural fingerprinting via the characteristic furan

fragmentation.[1]

LC-MS/MS (ESI+): Best for trace quantification (ng/mL levels) in biological matrices or

environmental swabs where sensitivity is paramount.

Protocol A: Gas Chromatography-Mass
Spectrometry (GC-MS)[2]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pbr.mazums.ac.ir/article-1-403-en.pdf
https://pbr.mazums.ac.ir/article-1-403-en.pdf
https://pbr.mazums.ac.ir/article-1-403-en.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337091?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: Purity assay and impurity profiling. Rationale: The compound is thermally stable up

to ~250°C. The non-polar stationary phase minimizes amine tailing.

Sample Preparation
Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH).[1] EtOAc is preferred to minimize

injection port activity.[1]

Concentration: 1.0 mg/mL (Split 20:1) or 50 µg/mL (Splitless).[1]

Internal Standard:Tribenzylamine or Diphenylamine (similar boiling point, distinct mass

spectrum).[1]

Instrument Conditions
Parameter Setting Causality / Insight

Column
DB-5MS UI (30m × 0.25mm ×

0.25µm)

Ultra-Inert (UI) phase is critical

to prevent adsorption of the

basic piperidine nitrogen.

Carrier Gas
Helium @ 1.2 mL/min

(Constant Flow)

Ensures consistent retention

times (RT) for library matching.

Inlet Temp 250°C

High enough to volatilize, low

enough to prevent furan

degradation.[1]

Injection 1 µL, Split 20:1
Prevents column overload for

bulk purity analysis.[1]

Oven Program
80°C (1 min) → 15°C/min →

280°C (3 min)

Slow ramp not required;

compound elutes mid-range

(~8-10 min).

Transfer Line 280°C
Prevents condensation of less

volatile dimers.[1]

Source Temp 230°C
Standard EI source

temperature.[1]
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Mass Spectral Interpretation (EI, 70 eV)
The fragmentation pattern is distinct and self-validating:

m/z 179 (M+): Molecular ion (Moderate intensity).[1]

m/z 81 (Base Peak):Furfuryl cation (C₅H₅O⁺). This is the diagnostic fragment formed by

cleavage of the C-N bond.

m/z 150: Loss of CO (-28 Da) from the piperidone ring (common in cyclic ketones).

m/z 98: Piperidin-4-one ring fragment.

Protocol B: LC-MS/MS (Triple Quadrupole)
Objective: Trace quantification (<1 ng/mL) in complex matrices. Rationale: Electrospray

Ionization (ESI) in positive mode yields a strong [M+H]⁺ ion due to the basic tertiary amine.

Sample Preparation (Dilute & Shoot or SPE)
Matrix: Plasma, Urine, or Swab extract.[1]

Solvent: 95:5 Water:Methanol (0.1% Formic Acid).[1]

Filtration: 0.2 µm PTFE filter (Essential to protect column from particulates).[1]

Instrument Conditions
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Parameter Setting Causality / Insight

Column

C18 (e.g., Agilent ZORBAX

Eclipse Plus, 100mm × 2.1mm,

1.8µm)

Sub-2-micron particles provide

high peak capacity for

separating matrix

interferences.

Mobile Phase A
Water + 0.1% Formic Acid +

5mM Ammonium Formate

Buffer is required to stabilize

ionization and improve peak

shape of the amine.

Mobile Phase B
Acetonitrile + 0.1% Formic

Acid

ACN provides lower

backpressure than MeOH.[1]

Gradient
5% B (0-1 min) → 95% B (6

min) → Hold (2 min)

Fast gradient; compound is

moderately polar and elutes

early-to-mid gradient.

Flow Rate 0.4 mL/min Optimal for ESI desolvation.[1]

MRM Transitions (Precursor → Product)
Analyte

Precursor
(m/z)

Product (m/z) CE (eV) Role

1-(2-

Furylmethyl)piper

idin-4-one

180.1 [M+H]⁺ 81.0 25

Quantifier (High

abundance

furfuryl cation)

180.1 122.1 15

Qualifier (Loss of

C3H6O from

ring)

180.1 53.0 35

Qualifier (Furan

ring

fragmentation)

Visualization: Fragmentation & Analytical Workflow
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The following diagram illustrates the fragmentation pathway used for identification and the

logical flow of the analytical decision process.
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Figure 1: Mechanistic fragmentation pathways for GC-MS (EI) and LC-MS (ESI) identification.

The m/z 81 ion is the common diagnostic fragment across both techniques.

Validation Framework (ICH Q2(R1))
To ensure this protocol is "self-validating" and defensible in a regulatory context, the following

criteria must be met.

Summary of Validation Parameters
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Parameter Acceptance Criteria Experimental Note

Linearity R² > 0.995

Range: 10–1000 ng/mL (LC-

MS) or 10–500 µg/mL (GC-

MS).

Precision (Repeatability) RSD < 5% (n=6)

Critical: Use fresh mobile

phase to prevent pH drift

affecting ionization.

Accuracy (Recovery) 85% – 115%
Spike blank matrix; correct for

matrix effects in LC-MS.

LOD / LOQ
S/N > 3 (LOD), S/N > 10

(LOQ)

Expect LOQ ~0.5 ng/mL on

Triple Quad.[1]

Carryover < 20% of LOQ in blank
Warning: Basic amines stick to

glass. Use silanized vials.

Troubleshooting & Senior Scientist Insights
Peak Tailing (GC): If you observe tailing, the inlet liner is likely active.[1] Solution: Replace

with a deactivated splitless liner containing glass wool (silanized).[1]

Sensitivity Drop (LC): The furan ring can oxidize in solution if left for >24 hours.[1] Solution:

Prepare standards daily or store at -20°C in amber glass.

Ghost Peaks: This compound is a precursor.[1] If you see peaks at m/z 375+ (Fentanyl

analogs), your "standard" may have reacted or been contaminated.[1] Verify purity via NMR

if available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Furylmethyl)piperidin-4-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337091/docs#application-note-analytical-
quantification-of-1-2-furylmethyl-piperidin-4-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.swgdrug.org/
https://pbr.mazums.ac.ir/article-1-403-en.pdf
https://www.benchchem.com/product/b1337091/docs?utm_src=pdf-body#application-note-analytical-quantification-of-1-2-furylmethyl-piperidin-4-one
https://pubchem.ncbi.nlm.nih.gov/
https://www.benchchem.com/product/b1337091?utm_src=pdf-custom-synthesis#bc-rfq
https://pbr.mazums.ac.ir/article-1-403-en.pdf
https://www.benchchem.com/product/b1337091/docs#application-note-analytical-quantification-of-1-2-furylmethyl-piperidin-4-one
https://www.benchchem.com/product/b1337091/docs#application-note-analytical-quantification-of-1-2-furylmethyl-piperidin-4-one
https://www.benchchem.com/product/b1337091/docs#application-note-analytical-quantification-of-1-2-furylmethyl-piperidin-4-one
https://www.benchchem.com/product/b1337091/docs#application-note-analytical-quantification-of-1-2-furylmethyl-piperidin-4-one
https://www.benchchem.com/product/b1337091?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337091?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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